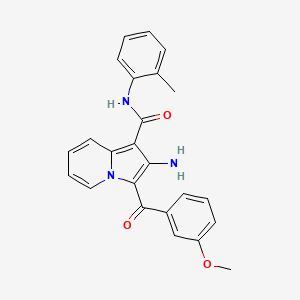
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anti-proliferative Activities
Derivatives of the compound, specifically those with chromene and quinoline moieties attached to pyrimidine and piperazine structures, have shown significant anti-proliferative activities against human breast cancer (MCF-7) and human embryonic kidney (HEK293) cell lines. Molecular docking with Bcl-2 protein revealed good binding affinity, indicating potential for therapeutic applications in cancer treatment (Parveen et al., 2017).
Antimicrobial and Analgesic Agents
Novel compounds derived from modifications of the base structure, specifically targeting inflammation and pain, have been synthesized. These compounds demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, compared to standard drugs, suggesting potential as new therapeutic agents (Abu‐Hashem et al., 2020).
Chemical Synthesis and Characterization
- Metal Complex Synthesis: Research has focused on synthesizing metal complexes involving the compound as a ligand, specifically with praseodymium (III) and neodymium (III). These complexes were characterized for potential applications in materials science and catalysis, showing specific interactions with metal ions for possible use in antibacterial and antifungal activities (Geethalaksmi & Theivarasu, 2016).
Propiedades
IUPAC Name |
1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-19-16(12-17(20-14)24-2)21-8-10-22(11-9-21)18(23)13-25-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMULPJAABHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)
![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)
![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide](/img/structure/B2661999.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)
![{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine dihydrochloride](/img/structure/B2662001.png)


![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)

![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)
